molecular formula C19H23NO5S B14032988 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate

4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate

Cat. No.: B14032988
M. Wt: 377.5 g/mol
InChI Key: QJBOFQCWLXUHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique chemical properties, which make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-(((Benzyloxy)carbonyl)amino)butanoic acid with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(((Benzyloxy)carbonyl)amino)butanoic acid: A related compound with similar structural features but different functional groups.

    4-(((Benzyloxy)carbonyl)amino)methylbenzoic acid: Another similar compound with variations in the aromatic ring structure.

Uniqueness

4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)butyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H23NO5S/c1-16-9-11-18(12-10-16)26(22,23)25-14-6-5-13-20-19(21)24-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,20,21)

InChI Key

QJBOFQCWLXUHET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.